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Pentafluorophenyl methacrylate

Cat. No.: B179071
CAS No.: 13642-97-2
M. Wt: 252.14 g/mol
InChI Key: NIJWSVFNELSKMF-UHFFFAOYSA-N
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Description

Significance of Pentafluorophenyl Methacrylate (B99206) in Advanced Polymer Research

The primary significance of pentafluorophenyl methacrylate in advanced polymer research lies in its utility as a reactive precursor polymer. The polymer derived from PFMA, poly(this compound) (PPFMA), is an "activated" polymer. The pentafluorophenyl (PFP) ester side chains are highly susceptible to nucleophilic substitution, particularly with primary amines. This reactivity allows for a straightforward and efficient post-polymerization modification (PPM) strategy. rsc.orgtandfonline.com

This approach offers several advantages over the direct polymerization of functional monomers. It allows for the creation of a diverse library of functional polymers from a single parent polymer (PPFMA) by simply varying the amine used in the modification step. chemspeed.com This is particularly advantageous for incorporating functionalities that might be incompatible with the conditions of polymerization. The PFP ester group is also noted for its high reactivity and greater hydrolytic stability compared to other active esters like N-hydroxysuccinimide (NHS) esters, making PPFMA a more robust platform for creating well-defined functional materials. researchgate.net

The functional polymers synthesized from PPFMA have found applications in numerous areas of advanced research. In the biomedical field, they are used to create biocompatible materials, drug delivery vehicles, and surfaces that can control cell adhesion. nih.govacs.org For instance, PPFMA-based polymers have been functionalized with peptides to promote specific cell interactions for tissue engineering applications. Furthermore, the modification of PPFMA has been employed to develop "smart" polymers that respond to external stimuli such as pH or temperature, and for the creation of functional surfaces and coatings. The ability to precisely control the chemical and physical properties of the final material through post-polymerization modification makes PFMA a cornerstone of modern polymer synthesis.

Historical Context and Evolution of Research on this compound

The journey of this compound in polymer science is intrinsically linked to the broader development of post-polymerization modification techniques. While the concept of modifying existing polymers dates back to the 19th century with the vulcanization of rubber and the nitration of cellulose, the use of well-defined reactive polymers for this purpose is a more recent advancement.

The initial synthesis and polymerization of acrylate (B77674) and methacrylate monomers containing the pentafluorophenyl ester group provided the foundation for the subsequent explosion in research. While the exact first synthesis of PFMA is not prominently documented in initial overviews, the work by Eberhardt and Theato is frequently cited as a key publication concerning its synthesis and, notably, its controlled polymerization via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. nih.gov This publication marked a significant step in the ability to produce well-defined PPFMA with controlled molecular weights and low dispersity, which is crucial for creating predictable and uniform functional materials.

The evolution of research on PFMA has been characterized by the increasing sophistication of the polymerization techniques employed and the expanding scope of its applications. Early studies may have utilized conventional free-radical polymerization. researchgate.net However, the advent of controlled/living radical polymerization techniques, such as RAFT, has been instrumental in unlocking the full potential of PFMA. rsc.orgnih.gov These methods allow for the synthesis of complex polymer architectures, including block copolymers and polymer brushes, all featuring the reactive PFP ester groups ready for modification. rsc.org

Recent research continues to build upon this foundation, exploring novel applications and more complex macromolecular structures derived from PFMA. This includes the development of advanced nanomaterials, responsive hydrogels, and sophisticated biomaterial interfaces. researchgate.netnih.gov The trajectory of PFMA research highlights a clear progression from a novel reactive monomer to a fundamental tool in the polymer chemist's arsenal (B13267) for designing the functional materials of the future.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H5F5O2 B179071 Pentafluorophenyl methacrylate CAS No. 13642-97-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 2-methylprop-2-enoate
Source PubChem
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InChI

InChI=1S/C10H5F5O2/c1-3(2)10(16)17-9-7(14)5(12)4(11)6(13)8(9)15/h1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIJWSVFNELSKMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

111886-03-4
Record name 2-Propenoic acid, 2-methyl-, 2,3,4,5,6-pentafluorophenyl ester, homopolymer
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID00159784
Record name Pentafluorophenylmethacrylate
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Molecular Weight

252.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13642-97-2
Record name Pentafluorophenylmethacrylate
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Record name Pentafluorophenylmethacrylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pentafluorophenyl Methacrylate
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Synthetic Methodologies for Pentafluorophenyl Methacrylate Monomer

Established Protocols for Monomer Synthesis

The most widely established and frequently cited method for synthesizing the pentafluorophenyl methacrylate (B99206) monomer is the direct esterification of pentafluorophenol (B44920) with methacryloyl chloride. nih.govacs.org This reaction is a form of acylation and is typically conducted in a batch reactor setup.

The process involves dissolving pentafluorophenol in a suitable anhydrous solvent, commonly dichloromethane (B109758) (DCM), under an inert atmosphere such as argon or nitrogen to prevent unwanted side reactions with atmospheric moisture. researchgate.netmdpi.com A tertiary amine base, most often triethylamine (B128534) (TEA), is added to the solution. mdpi.comarkat-usa.org Its primary role is to act as a proton acceptor, neutralizing the hydrochloric acid (HCl) that is generated as a byproduct of the esterification reaction. This neutralization is crucial as it drives the reaction equilibrium towards the product side and prevents the acid from catalyzing potential side reactions, such as the polymerization of the monomer. lpp-group.com

The reaction mixture is typically cooled to 0 °C in an ice bath before the dropwise addition of methacryloyl chloride. mdpi.comrsc.org This controlled, low-temperature addition helps to manage the exothermic nature of the reaction. After the addition is complete, the reaction is often allowed to warm to room temperature and stirred for several hours, or overnight, to ensure it proceeds to completion. mdpi.comrsc.org

Post-reaction workup involves the removal of the triethylamine hydrochloride salt, which precipitates out of the solution, via filtration. rsc.org The filtrate is then washed with acidic water and brine to remove any remaining salts and impurities. rsc.org After drying the organic phase, the solvent is removed under reduced pressure. The final purification of the crude PFPMA monomer is typically achieved through column chromatography or recrystallization to yield the pure product. arkat-usa.org Variations of this protocol may use alternative hindered bases like 2,6-lutidine to further minimize the risk of in-situ polymerization. lpp-group.com

Table 1: Representative Batch Synthesis Protocol for a Pentafluorophenyl Ester Monomer

This table outlines a typical laboratory-scale batch protocol for the synthesis of a pentafluorophenyl-based acrylate (B77674) monomer, which follows the same principles as PFPMA synthesis. rsc.org

ParameterDetails
Reactant 1 Pentafluorophenol
Reactant 2 Methacryloyl Chloride or Acryloyl Chloride
Base Triethylamine (TEA)
Solvent Anhydrous Dichloromethane (DCM)
Temperature 0 °C during addition, then ambient temperature
Reaction Time ~12-24 hours
Purification Filtration, washing, and flash chromatography
Reported Yield ~70-95%

Innovations and Optimization in Monomer Synthesis

While the traditional batch process is reliable, innovations in chemical synthesis have led to the development of more efficient and optimized methodologies. For the production of acrylate and methacrylate monomers, including PFPMA, the adoption of continuous flow chemistry represents a significant advancement over conventional batch processing. rsc.org

Continuous flow synthesis involves pumping the reactants through a network of tubes or a packed-bed reactor where the reaction occurs. oup.com This approach offers numerous advantages for the esterification reaction used to produce PFPMA. A study on the direct synthesis of various (meth)acrylate monomers using a tubular reactor demonstrated excellent conversions within exceptionally short reaction times, ranging from just 0.5 to 5 minutes. rsc.org This is a dramatic improvement compared to the many hours required for batch reactions.

Key advantages of this innovative approach include:

Enhanced Safety and Heat Transfer: The small volume of the reactor at any given point allows for superior control over reaction temperature, efficiently dissipating the heat generated during the exothermic acylation. This minimizes the risk of thermal runaways and reduces the formation of thermal degradation byproducts.

Increased Efficiency and Yield: The continuous removal of the product from the reaction zone and precise control over stoichiometry can lead to higher conversions and improved isolated yields, with reports of up to 95% for a related monomer. rsc.org

Minimized Side Reactions: The rapid and controlled reaction conditions in a flow system can significantly suppress the formation of unwanted side-compounds. rsc.org

Scalability and Automation: Scaling up production in a flow system is achieved by simply running the process for a longer duration or by "numbering-up" (running multiple reactors in parallel). Furthermore, flow reactors are highly amenable to automation, allowing for on-demand production with high reproducibility. nih.govosti.gov The integration of machine learning algorithms with automated flow platforms can enable self-optimization of reaction conditions to maximize yield and purity.

This modern synthetic strategy transforms the production of PFPMA from a lengthy, multi-step batch process into a fast, safe, and highly efficient continuous operation, aligning with the principles of green chemistry and modern manufacturing. riken.jp

Table 2: Comparison of Synthesis Methodologies

FeatureEstablished Batch ProtocolInnovative Flow Synthesis
Reactor Type Round-bottom flaskTubular or packed-bed reactor
Reaction Time Hours to overnightSeconds to minutes rsc.org
Heat Control Moderate (large volume)Excellent (high surface-to-volume ratio)
Scalability Complex (requires larger reactors)Simple (longer run time or numbering-up)
Safety Higher risk with large volumesInherently safer (small reaction volume)
Automation Difficult to fully automateEasily integrated with automated systems osti.gov

Post Polymerization Modification and Functionalization of Poly Pentafluorophenyl Methacrylate

Fundamental Principles of Post-Polymerization Modification through Pentafluorophenyl Ester Reactivity

The foundation of PPFMA's utility in post-polymerization modification is the high reactivity of the pentafluorophenyl ester group toward nucleophilic substitution. nih.gov The PFP group is an excellent leaving group due to the electron-withdrawing nature of the five fluorine atoms on the phenyl ring, which stabilizes the resulting pentafluorophenoxide anion. nih.gov This inherent reactivity allows for efficient and often quantitative reactions with a variety of nucleophiles under mild conditions. nih.govresearchgate.net

Polymers bearing these activated PFP ester moieties are known to undergo quantitative amidation with primary or secondary amines under gentle conditions. researchgate.net This high reactivity, coupled with greater hydrolytic stability and better solubility in a range of organic solvents compared to other active esters like N-hydroxysuccinimide (NHS) esters, makes PPFMA an advantageous precursor polymer. researchgate.netresearchgate.net The modification strategy enables the incorporation of functional groups that might not be compatible with the conditions of polymerization, thus expanding the scope of accessible polymer structures. researchgate.netrsc.orgnih.gov This approach has been used to create functional polymer brushes, nanoparticles, and other advanced materials. rsc.orgrug.nl

Reactivity Studies with Nucleophilic Reagents

The activated nature of the PFP ester in PPFMA facilitates its reaction with a broad spectrum of nucleophiles, most notably amines and alcohols. These reactions allow for the direct conversion of the ester side chains into amide or different ester functionalities, respectively.

The reaction of PPFMA with primary and secondary amines is a cornerstone of its post-polymerization modification chemistry. rsc.orgrug.nlmdpi.com This amidation (or aminolysis) reaction is highly efficient and typically proceeds to high or quantitative conversion under mild conditions, often at room temperature. researchgate.netresearchgate.net The reaction involves the nucleophilic attack of the amine on the ester's carbonyl carbon, leading to the displacement of the pentafluorophenol (B44920) leaving group and the formation of a stable amide bond. nih.gov

This method has been successfully used to attach a wide variety of amine-containing molecules, including small functional molecules, peptides, and molecules with "clickable" handles for further reactions. nih.govrug.nl Studies have shown that both aliphatic primary and secondary amines react satisfactorily, while aromatic amines may show lower conversion rates. researchgate.netacs.org The high efficiency of this reaction makes PPFMA an ideal scaffold for creating libraries of functional polymethacrylamides. researchgate.net The degree of modification can often be controlled by adjusting the stoichiometry of the amine reactant. researchgate.net

Amine NucleophileReaction ConditionsResult/ConversionReference
n-Butyl amineTHF, Room Temperature, 24 hQuantitative conversion of PFPMA units mdpi.com
Allylamine (B125299)Not specifiedDisplaces the active ester to give well-defined polymers with pendant alkene groups nih.gov
1-AminoglycerolTHF/DMSO, TEA, 45 °CFull conversion observed by 19F NMR rug.nl
Various primary aminesNot specifiedGood to excellent conversion, independent of PPFMA molecular weight researchgate.net
1-Amino-2-propanolNot specifiedSuccessful modification to generate PHPMA derivative nih.gov

While less rapid than amidation, the pentafluorophenyl esters of PPFMA can also undergo transesterification with alcohols. researchgate.net This reaction typically requires the presence of a base catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to facilitate the nucleophilic attack of the alcohol. mdpi.comacs.org The versatility of this method has been demonstrated with a diverse range of alcohols, including primary, secondary, and even phenolic alcohols. acs.org

This strategy allows for the introduction of various functionalities, such as alkene and alkyne groups for subsequent "click" chemistry, or the attachment of natural product-derived alcohols. acs.org Research has shown that the transesterification can be highly selective for primary alcohols over secondary alcohols. acs.org However, conversions can be lower compared to amidation; for instance, treating poly(pentafluorophenyl acrylate) with one equivalent of an alcohol under base catalysis resulted in only 30% conversion. acs.org More forceful conditions or different catalytic systems can improve yields significantly. mdpi.comacs.org

Alcohol NucleophileCatalyst/ConditionsResult/ConversionReference
Citronellol (primary alcohol)DBU (1.1 eq.), DMF or DMSO, 80 °C>95% conversion for PFPMA units in DMSO/DMF mdpi.com
Allyl and Propargyl AlcoholDMAP, DMFNear quantitative conversion, producing an orthogonally clickable copolymer acs.org
2-DimethylaminoethanolDMAP, DMFConferred dual pH and CO2 responsive polymers acs.org
PEG350–OHDMAP, DMFAchieved a high grafting density (93%) acs.org
General AlcoholsBase catalysisLow conversion (30%) with 1 equivalent of alcohol acs.org

Orthogonal Functionalization Strategies for Poly(Pentafluorophenyl Methacrylate)

Orthogonal functionalization refers to the ability to perform multiple, specific chemical reactions on a single molecule or polymer, where each reaction proceeds with high selectivity and yield without interfering with other functional groups. PPFMA-based polymers are excellent platforms for such strategies. nih.gov For instance, a copolymer containing PFPMA and another reactive monomer can be modified sequentially. The highly reactive PFP ester can be selectively targeted with one type of nucleophile (e.g., an amine) under mild conditions, leaving the other reactive group untouched for a subsequent, different chemical transformation. nih.govrsc.org This allows for the precise and independent installation of different functionalities onto the same polymer backbone.

"Click" chemistry encompasses a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. The integration of these powerful reactions with PPFMA chemistry vastly expands its utility. researchgate.netmdpi.com The most common approach involves a two-step tandem modification. nih.gov First, the PFP ester is converted into a "clickable" functional group via amidation or transesterification. For example, reaction with allylamine or propargylamine (B41283) introduces alkene or alkyne handles, respectively. nih.govacs.org These handles are then available for subsequent "click" reactions, such as thiol-ene additions or azide-alkyne cycloadditions, to attach another molecule of interest. nih.govacs.org

The thiol-ene reaction is a prominent "click" reaction used for PPFMA modification. nih.gov This process involves the radical-initiated addition of a thiol (R-SH) across a carbon-carbon double bond (an ene). The strategy begins with the functionalization of PPFMA with an alkene-containing molecule, most commonly allylamine, via the efficient amidation reaction. nih.gov This first step produces a poly(allylmethacrylamide) polymer, which is decorated with pendant alkene groups. nih.gov

In the second step, this intermediate polymer is reacted with a thiol-containing compound in the presence of a radical initiator (e.g., AIBN) or under UV light. nih.govrsc.org This thiol-ene "click" reaction proceeds with high efficiency, allowing for the covalent attachment of the thiol-bearing molecule to the polymer side chain. This tandem "ester-amide/thiol-ene" approach is a versatile method for creating highly functionalized and well-defined polymers, such as polymer-peptide conjugates. nih.gov

Initial ModificationThiol ReagentReaction ConditionsOutcomeReference
Amidation with allylamine to form poly(allylmethacrylamide)Thiol-terminated peptide (CVPGVG)AIBN as radical sourceSuccessful conjugation of the peptide onto the polymer nih.gov
Transesterification with an equimolar mixture of allyl and propargyl alcoholNot specified for thiol-ene (part of an orthogonally clickable system)DMAP catalyzed transesterificationCreated a copolymer ready for orthogonal thiol-ene and 1,3-cycloaddition reactions acs.orgresearchgate.net
Copolymerization with 2-(methacryloyloxy)ethyl oleate (B1233923) (contains internal double bond)Various thiols (alkyl, hydroxyl, protected amine)Thermally initiatedOrthogonal ligation of thiol compounds onto the oleate unit's double bond nih.gov

Integration of "Click" Chemistry Modalities

Para-Fluoro-Thiol Substitution in Poly(this compound)

The pentafluorophenyl (PFP) group, a key component of poly(this compound) (PPFMA), is not merely a reactive ester handle for amidation; it also serves as a substrate for selective nucleophilic aromatic substitution. Specifically, the fluorine atom at the para position of the PFP ring is susceptible to substitution by thiol nucleophiles. This reaction, known as the para-fluoro-thiol reaction (PFTR), is a highly efficient and regioselective modification strategy that proceeds under mild, often basic, conditions at room temperature. researchgate.netnih.govresearchgate.net

The mechanism involves the deprotonation of a thiol by a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine (B128534) (TEA), to generate a reactive thiolate anion. researchgate.netrsc.org This thiolate then selectively attacks the electron-deficient carbon atom at the 4-position of the pentafluorophenyl ring, displacing the fluoride (B91410) ion and forming a stable thioether linkage. researchgate.net The high efficiency of this reaction is attributed to the electron-withdrawing nature of the fluorine atoms, which activates the aromatic ring for nucleophilic attack. researchgate.net

This method has been successfully applied to copolymers containing PFPMA units, allowing for the orthogonal ligation of thiol-containing molecules. nih.gov For instance, in a copolymer of PFPMA and 2-(methacryloyloxy)ethyl oleate, the PFPMA units undergo para-fluoro-thiol substitution while the oleate units can be modified separately via a thiol-ene reaction. nih.gov Kinetic studies have demonstrated that the PFTR is generally fast, with quantitative substitutions often completed in under an hour at room temperature. rsc.org The reaction's versatility has been shown with a range of thiols, including aromatic, glycosidic, and aliphatic thiols, as well as biologically relevant molecules like L-cysteine and the drug captopril. rsc.org

Table 1: Reaction Conditions and Kinetics for Para-Fluoro-Thiol Substitution on Pentafluorophenyl-Containing Polymers. rsc.org
Thiol CompoundBaseTemperature (°C)Reaction Time for Quantitative Conversion (min)
Thiophenol (Aromatic)DBU25< 3
Thiolated Glucose (Glycosidic)DBU25< 3
1-Dodecanethiol (Primary Aliphatic)DBU2510
Cyclohexanethiol (Secondary Aliphatic)DBU4530
tert-Dodecanethiol (Tertiary Aliphatic)DBU4580
Azide-Alkyne Cycloaddition (CuAAC and SPAAC) in Functionalization of Poly(this compound) Derivatives

Azide-alkyne cycloaddition, a cornerstone of "click chemistry," provides another powerful route for the functionalization of PPFMA-derived polymers. This strategy requires the initial introduction of either an azide (B81097) or an alkyne functionality onto the polymer backbone, which can then react with a corresponding azide- or alkyne-containing molecule to form a stable triazole linkage.

To achieve this, PPFMA can be synthesized using an azide-containing chain transfer agent during RAFT polymerization, resulting in an azide-terminated polymer. researchgate.netresearchgate.net Alternatively, the pendant pentafluorophenyl ester groups can be modified through amidation with a primary amine that also contains an alkyne or azide group, thereby decorating the polymer side chains with "clickable" handles.

Two primary forms of this cycloaddition are employed:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly reliable and regioselective reaction requires a copper(I) catalyst, often generated in situ from a copper(II) source and a reducing agent like sodium ascorbate, to exclusively form the 1,4-disubstituted triazole isomer. nih.govmdpi.com The reaction is robust but the potential toxicity of the copper catalyst can be a limitation for certain biological applications. mdpi.comnih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the need for a metal catalyst, SPAAC utilizes a strained cyclooctyne (B158145) derivative (e.g., DIFO, DBCO). wikipedia.org The high ring strain of the cyclooctyne significantly lowers the activation energy of the reaction, allowing it to proceed efficiently at physiological temperatures without any catalyst. nih.govwikipedia.org While this makes SPAAC highly bioorthogonal, it typically results in a mixture of regioisomers. nih.gov

This two-step functionalization approach has been used to conjugate a variety of molecules to PPFMA derivatives, including peptides and other functional compounds, demonstrating its modularity and wide applicability. researchgate.net

Tandem Post-Polymerization Modification Approaches

Tandem, or sequential, post-polymerization modification refers to the strategic application of multiple, distinct chemical reactions to a single polymer precursor, enabling the creation of highly complex and multifunctional macromolecules. acs.orgnih.gov PPFMA is an ideal scaffold for such approaches due to the versatile reactivity of its pendant PFP groups.

One prominent example is the "ester-amide/thiol-ene" tandem modification. researchgate.netacs.orgnih.gov In the first step, a well-defined PPFMA polymer, synthesized via a controlled radical polymerization technique like ATRP, is reacted with allylamine. acs.org This reaction proceeds via amidation, where the primary amine of allylamine displaces the pentafluorophenol group to form a stable amide bond, thereby introducing pendant alkene functionalities along the polymer backbone. acs.orgnih.gov In the second step, these alkene groups are subjected to a thiol-ene "click" reaction, where a thiol-containing molecule (e.g., a thiol-terminated peptide) is grafted onto the polymer using a radical initiator. researchgate.netnih.gov This tandem strategy allows for the creation of well-defined polymer-peptide conjugates that are difficult to synthesize by direct polymerization of functional monomers. nih.gov

Another approach involves the orthogonal modification of copolymers containing PFPMA. nih.gov For instance, a random copolymer of 2-(methacryloyloxy)ethyl oleate (MAEO) and PFPMA can be sequentially modified. The PFPMA units can undergo amidation, trans-esterification, or para-fluoro-thiol substitution, while the internal double bond of the MAEO units can be independently functionalized via a thiol-ene reaction. nih.gov Such sequential modifications on a single homopolymer or copolymer open a pathway to nanocarriers and other materials with precisely tailored, multifunctional properties. nih.govrsc.org

Fabrication of Diverse Polymer Libraries with Tailored Functionalities via Post-Polymerization Modification

The high reactivity and functional group tolerance of the active ester in PPFMA make it an exceptional platform for the combinatorial synthesis of polymer libraries. nih.govresearchgate.net By using a single, well-defined PPFMA precursor, a multitude of distinct functional polymers can be generated rapidly through parallel reactions with a diverse set of primary amines. researchgate.net This post-polymerization modification approach circumvents challenges associated with the direct polymerization of many functional monomers, which can be incompatible with certain polymerization conditions or with each other. researchgate.net

This strategy has been employed to create libraries of water-soluble polymers by reacting PPFMA with a wide range of functional amines. researchgate.net The modification reaction is typically efficient, often achieving near-quantitative conversion, and is largely independent of the molecular weight of the PPFMA precursor. researchgate.netrsc.org The degree of functionalization can be precisely controlled by adjusting the stoichiometry of the amine reactant. Furthermore, random copolymers can be prepared in a one-pot, two-step sequential addition process. researchgate.net

This methodology is not limited to polymers in solution; it has also been used to create libraries of functional polymer brushes on surfaces. rsc.orgresearchgate.net PPFMA brushes, grown from a substrate, can be modified with various amines, creating surfaces with tailored properties for applications in materials science and biotechnology. rsc.org The ability to generate such libraries is invaluable for high-throughput screening and for systematically investigating structure-property relationships in functional polymers, particularly in the development of new materials for therapeutic delivery systems. nih.gov

Table 2: Examples of Functional Amines Used to Create Polymer Libraries from a PPFMA Precursor. researchgate.netresearchgate.net
Modifying AmineIntroduced FunctionalityResulting Polymer Class
AllylamineAlkene ("Clickable" Handle)Poly(allylmethacrylamide) derivative
EthanolamineHydroxylPoly(N-(2-hydroxyethyl)methacrylamide)
Aminoethanesulfonic acidSulfonic Acid (Anionic)Anionic Polymethacrylamide
N,N-DimethylethylenediamineTertiary Amine (Cationic)Cationic Polymethacrylamide
GlucosamineCarbohydrateGlycopolymer
BenzylamineHydrophobic Benzyl GroupHydrophobic Polymethacrylamide

Advanced Architectures and Materials Science Research Derived from Pentafluorophenyl Methacrylate Polymers

Polymer Brushes and Thin Films

Poly(pentafluorophenyl methacrylate) (PPFMA) brushes and thin films serve as versatile platforms for creating functional surfaces. The ability to graft these polymer chains onto a substrate and subsequently modify their side chains opens up possibilities for developing materials with controlled surface properties and reactivity.

The synthesis of PPFMA brushes is often achieved through controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. rsc.orgresearchgate.net This method allows for the growth of well-defined polymer chains from a substrate, resulting in a dense layer of end-grafted polymers. The RAFT process for PPFMA brush synthesis typically involves the immobilization of a RAFT chain transfer agent on a surface, followed by the polymerization of PFPMA monomers. researchgate.net

Characterization of these brushes is crucial to understanding their structure and properties. Techniques such as Fourier-transform infrared spectroscopy (FTIR) and X-ray photoelectron spectroscopy (XPS) are commonly employed to confirm the chemical composition of the brushes and to monitor the success of post-polymerization modifications. rsc.orgresearchgate.net Ellipsometry is used to measure the thickness of the polymer films, providing insight into the grafting density and chain length. uga.edu

ParameterTechniqueObservationReference
Chemical CompositionFTIR, XPSConfirmation of PPFMA structure and successful post-polymerization modification. rsc.orgresearchgate.net
Film ThicknessEllipsometryMeasurement of polymer brush height. uga.edu
Surface WettabilityWater Contact AngleChanges in contact angle indicate successful surface modification. rsc.org

A key feature of PPFMA films is their high reactivity towards nucleophiles, particularly primary amines. rsc.org This reactivity allows for the straightforward functionalization of the polymer surface, where the pentafluorophenyl groups are substituted with a wide range of molecules to impart specific functionalities. rsc.org The post-polymerization modification of PPFMA brushes has been shown to proceed with near-quantitative conversion for many amines. rsc.orgresearchgate.net This high efficiency makes PPFMA an attractive platform for creating libraries of functional polymer brushes. rsc.org

The reactivity of these films can, however, be influenced by environmental conditions. For instance, the extent of hydrolysis of the ester group can affect the film's reactivity with amines and proteins. nih.govacs.org Studies have shown that while PPFMA brushes exhibit good hydrolytic stability, prolonged exposure to aqueous environments, especially at different pH values, can lead to some degree of hydrolysis. rsc.orguga.edu The choice of solvent also plays a role in the functionalization process, with organic solvents often being used to facilitate the reaction between the PPFMA and the amine-containing molecules. rsc.org

Polymeric Nanostructures

The versatility of PFPMA extends beyond surface modifications into the realm of nanotechnology. By capitalizing on the reactive nature of the monomer and the resulting polymer, researchers have been able to engineer a variety of sophisticated nanostructures, including micelles, single-chain nanoparticles, and nanogels.

Amphiphilic block copolymers containing a PPFMA block can self-assemble in selective solvents to form micellar nanoparticles. researchgate.netchula.ac.th These micelles typically consist of a core formed by the hydrophobic PPFMA block and a corona formed by a hydrophilic block. chula.ac.th The formation and characteristics of these self-assembled nanostructures can be investigated using techniques such as dynamic light scattering (DLS) and transmission electron microscopy (TEM). chula.ac.th

The reactive PFPMA core of these micelles serves as a scaffold for further functionalization. researchgate.netchula.ac.th For example, after the self-assembly process, the pentafluorophenyl ester groups within the core can be crosslinked by reacting them with dithiol compounds, leading to the formation of redox-responsive nanogels. researchgate.net This post-assembly modification allows for the creation of stable nanostructures with tunable properties.

NanostructurePrecursor PolymerSelf-Assembly MethodCharacterization Techniques
Micellar NanoparticlesAmphiphilic block copolymers with a PPFMA blockSelf-assembly in a selective solventDLS, TEM
Crosslinked MicellesPPFPA-based copolymersPost-assembly crosslinking of activated estersNot specified

Single-chain polymer nanoparticles (SCNPs) are formed by the intramolecular collapse and crosslinking of individual polymer chains, resulting in nanoparticles with sizes typically in the range of 5-20 nm. rsc.org PFPMA is a valuable component in the design of SCNPs as it provides reactive sites for intramolecular crosslinking and subsequent functionalization. rsc.org The preparation of these nanoparticles often involves the synthesis of a precursor copolymer containing PFPMA and another monomer with functional groups suitable for crosslinking, such as thiols for thiol-Michael addition. rsc.org

The resulting SCNPs, bearing reactive pentafluorophenyl esters, can be readily modified with a variety of molecules, including fluorescent labels, amino acids, and peptides. rsc.orgresearchgate.net This post-formation functionalization allows for the tailoring of the SCNPs' physicochemical properties, making them promising candidates for biomimetic applications, where they can mimic the structure and function of proteins. rsc.org

Nanogels are crosslinked polymer networks that are swollen with a solvent, typically water. mdpi.comnih.gov PFPMA-containing polymers are excellent precursors for the development of nanogels due to the ease with which the pentafluorophenyl ester groups can be crosslinked. researchgate.net For instance, amphiphilic random copolymers of PFPMA can self-assemble into nanoparticles in water, which can then be crosslinked by reacting the PFP groups with a dithiol crosslinker to form redox-responsive nanogels. researchgate.net

The versatility of PFPMA in forming crosslinked networks extends to the creation of interpenetrating polymer networks (IPNs). mdpi.com In this approach, SCNPs can be combined with external crosslinkers and a radical initiator to form hybrid IPNs with enhanced structural and thermal properties. mdpi.com This highlights the potential of PFPMA-based materials in creating complex, multi-component nanostructures with advanced functionalities.

Stimuli-Responsive Polymer Systems

Polymers derived from pentafluorophenyl methacrylate (B99206) (PFMA) serve as versatile platforms for creating "smart" materials that can respond to specific environmental stimuli. The high reactivity of the pentafluorophenyl (PFP) ester side chains allows for straightforward post-polymerization modification, enabling the introduction of functional groups that impart responsiveness to changes in pH, temperature, and redox conditions. This adaptability makes PFMA-based polymers highly valuable for advanced applications in fields like drug delivery, sensing, and smart coatings. zenodo.org

Design and Characterization of pH-Responsive this compound Derivatives

The design of pH-responsive polymers from PFMA hinges on the strategic incorporation of ionizable functional groups. nih.gov These groups, such as carboxylic acids or amines, can accept or donate protons in response to changes in the ambient pH. nih.govmdpi.com This protonation or deprotonation alters the polymer's charge density, leading to significant changes in its physical properties, such as conformation, solubility, and swelling behavior. rsc.orgresearchgate.net

A primary strategy for creating these materials involves the post-polymerization modification of a precursor polymer, poly(this compound) (PPFMA). researchgate.net The activated PFP ester groups are highly susceptible to nucleophilic substitution by primary and secondary amines under mild conditions. researchgate.net By selecting amines that contain acidic or basic moieties, pH-responsiveness can be readily integrated into the polymer architecture. For instance, reacting PPFMA with amino acids or other amine-containing molecules with carboxyl groups can yield polyanionic polymers that swell or dissolve at neutral or basic pH when the carboxyl groups deprotonate, creating electrostatic repulsion. mdpi.comresearchgate.net Conversely, modification with diamines can introduce basic groups that become protonated at acidic pH, leading to swelling or dissolution.

The characterization of these pH-responsive derivatives is crucial to understanding their behavior. Key techniques include:

Potentiometric Titration: To determine the pKa of the ionizable groups, which defines the pH range of the polymer's transition.

Turbidimetry and UV-vis Spectroscopy: To measure the change in solution turbidity as a function of pH, identifying the pH at which the polymer undergoes a phase transition (e.g., from soluble to insoluble).

Dynamic Light Scattering (DLS): To monitor changes in the hydrodynamic diameter of polymer particles or aggregates in response to pH variations. researchgate.net

Zeta Potential Measurement: To quantify the surface charge of the polymer assemblies at different pH values, confirming changes in ionization. researchgate.net

These characterization methods allow researchers to tailor the pH-responsive properties of PFMA-derivatives for specific applications, such as creating nanocarriers that release their payload in the acidic microenvironment of a tumor or the specific pH of the gastrointestinal tract. researchgate.netnih.gov

Table 1: Design and Characterization of pH-Responsive PFMA Derivatives
Design StrategyFunctional Group IntroducedExpected pH ResponseCharacterization TechniqueMeasured Property
Post-polymerization modification of PPFMA with amino acidsCarboxylic Acid (-COOH)Increased swelling/solubility at pH > pKa due to deprotonation (-COO⁻)TurbidimetryChange in solution clarity at transition pH
Modification of PPFPA with amine-containing moleculesAmine (-NH₂)Increased swelling/solubility at pH < pKa due to protonation (-NH₃⁺)Dynamic Light Scattering (DLS)Change in particle size with pH
Synthesis of amphiphilic copolymers from PPFPA derivativesVaries (e.g., 1-amino-2-propanol)Self-assembly into micelles with pH-dependent stabilityZeta PotentialChange in surface charge with pH
Illustrative data on the design and characterization methods for pH-responsive polymers derived from this compound and its acrylate (B77674) analogue (PPFPA). researchgate.netresearchgate.net

Development of Thermo-Responsive Polymers from this compound

Thermo-responsive polymers exhibit a phase transition in response to temperature changes, a property often characterized by a lower critical solution temperature (LCST) or an upper critical solution temperature (UCST). semanticscholar.org For polymers like poly(N-isopropylacrylamide) (PNIPAAm), the LCST is around 32°C; below this temperature, the polymer is soluble in water, while above it, the polymer dehydrates and precipitates. nih.govfrontiersin.org

The integration of thermo-responsive behavior into PFMA-based systems is typically achieved through copolymerization or post-polymerization modification.

Copolymerization: PFMA can be copolymerized with monomers known for their thermo-responsive properties, such as N-isopropylacrylamide (NIPAAm) or oligo(ethylene glycol) methacrylates (OEGMA). nih.govsciopen.com The ratio of the comonomers allows for the tuning of the final polymer's LCST. nih.gov The PFMA units can then be further functionalized with other molecules after the thermo-responsive backbone has been established.

Post-Polymerization Modification: A PPFMA homopolymer can be modified with amine-functionalized thermo-responsive polymers or small molecules. For instance, reacting PPFMA with amino-terminated poly(ethylene glycol) (PEG) chains can impart thermo-responsiveness, as PEG-containing polymers are known to exhibit temperature-sensitive phase behavior in aqueous solutions. semanticscholar.org

The characterization of these thermo-responsive polymers focuses on determining their phase transition temperature. This is primarily accomplished by monitoring a physical property of the polymer solution as a function of temperature.

UV-vis Spectroscopy: The transmittance of a polymer solution is measured while the temperature is gradually increased or decreased. The LCST is often defined as the temperature at which the transmittance drops to 50% of its initial value, indicating polymer aggregation.

Dynamic Light Scattering (DLS): This technique can detect the onset of aggregation by measuring the increase in the hydrodynamic radius of the polymer chains as the solution temperature approaches and surpasses the LCST.

Differential Scanning Calorimetry (DSC): DSC can be used to measure the enthalpy changes associated with the polymer's coil-to-globule transition, providing a thermodynamic understanding of the phase separation. semanticscholar.org

By carefully selecting the comonomer or the modifying molecule, the transition temperature of the resulting PFMA-based polymer can be tuned to be near physiological temperature for biomedical applications. sciopen.comconsensus.app

Table 2: Common Approaches for Thermo-Responsive PFMA Polymers
Development ApproachThermo-Responsive MoietyKey PropertyPrimary Characterization Method
CopolymerizationN-isopropylacrylamide (NIPAAm)Tunable Lower Critical Solution Temperature (LCST) near 32°CUV-vis Spectroscopy (Turbidimetry)
CopolymerizationOligo(ethylene glycol) methacrylate (OEGMA)LCST can be tuned by side-chain length and comonomer fractionUV-vis Spectroscopy (Turbidimetry)
Post-Polymerization ModificationAmino-terminated PEGLCST or UCST behavior depending on PEG length and concentrationDynamic Light Scattering (DLS)
Summary of strategies for developing and characterizing thermo-responsive polymers based on this compound. semanticscholar.orgnih.govnih.gov

Engineering Redox-Responsive Polymeric Materials from this compound

Redox-responsive polymers are designed to undergo structural changes in response to a shift in the redox potential of their environment. rsc.org This is particularly relevant for biomedical applications, as the intracellular environment has a significantly higher concentration of reducing agents, such as glutathione (B108866) (GSH), compared to the extracellular space. zenodo.orgbirmingham.ac.uk

The most common strategy for engineering redox-responsiveness into PFMA-based polymers is by incorporating disulfide bonds (-S-S-). These covalent linkages are stable in oxidizing environments but can be cleaved by reducing agents like GSH or dithiothreitol (B142953) (DTT). zenodo.orgnih.gov

The synthesis of these materials leverages the reactive nature of the PFP ester. A block copolymer, such as poly(ethylene glycol)-b-poly(this compound) (PEG-b-P(PFMA)), can be self-assembled into nanostructures like micelles or spheres. zenodo.orgbirmingham.ac.uk These structures are then cross-linked by reacting the P(PFMA) core with a diamine containing a disulfide bond, such as cystamine. zenodo.orgbirmingham.ac.uk This cross-linking imparts stability to the nanoparticles in aqueous solution.

When these cross-linked nanoparticles encounter a reducing environment, the disulfide bonds in the cross-links are broken. This cleavage leads to the disassembly of the nanoparticle structure, triggering the release of an encapsulated payload. zenodo.orgbirmingham.ac.uk

The characterization of redox-responsive PFMA polymers involves demonstrating their structural change in the presence of a reducing agent.

Dynamic Light Scattering (DLS): DLS is used to monitor the size of the nanoparticles before and after the addition of a reducing agent like GSH. A significant decrease in particle size or a change to a multimodal distribution indicates destabilization and disassembly of the structures. zenodo.orgbirmingham.ac.uk

Transmission Electron Microscopy (TEM): TEM can provide visual confirmation of the disassembly of nanoparticles upon exposure to a redox stimulus.

Fluorescence Spectroscopy: If a fluorescent dye is encapsulated within the nanoparticles, its release upon disassembly can be monitored by an increase in fluorescence intensity (dequenching).

This approach allows for the creation of smart delivery systems that are stable in circulation but can be triggered to release their contents within the reductive environment of target cells. zenodo.orgbirmingham.ac.uk

Table 3: Characteristics of Redox-Responsive PFMA-Based Nanoparticles
Precursor PolymerRedox-Responsive Cross-linkerTriggering StimulusObserved ResponseAnalytical Method
PEG-b-P(PFMA)Cystamine (contains disulfide bond)Glutathione (GSH)Destabilization/disassembly of nanoparticlesDynamic Light Scattering (DLS)
PEG-b-P(PFMA)Diamine with disulfide linkageDithiothreitol (DTT)Cleavage of disulfide cross-linksSize Exclusion Chromatography (SEC)
Summary of the engineering and characterization of redox-responsive materials derived from this compound. zenodo.orgbirmingham.ac.uknih.gov

Biomedical and Biointerface Applications of Pentafluorophenyl Methacrylate Derivatives

Biomaterials Engineering

The engineering of materials designed to interface with biological systems is a cornerstone of modern medicine. Polymers derived from PFMA are particularly suited for these applications due to their tunable properties and capacity for surface functionalization, which allows for the precise control of biological interactions at the molecular level.

Hydrogels and Scaffolds in Tissue Engineering and Regenerative Medicine

Hydrogels and scaffolds form the structural and logistical foundation for tissue engineering, providing a temporary, three-dimensional environment that mimics the native extracellular matrix (ECM) and supports cellular growth and tissue formation. The incorporation of PFMA into these structures allows for the covalent attachment of bioactive molecules that can direct cell behavior.

Hydrogel thin films have been synthesized by copolymerizing 2-hydroxyethyl methacrylate (B99206) (HEMA), ethylene (B1197577) glycol diacrylate (EGDA), and PFMA using initiated Chemical Vapor Deposition (iCVD). The resulting PFP ester groups on the hydrogel surface are readily modified through nucleophilic substitution. For instance, Arg-Gly-Asp (RGD) peptides, known to promote cell adhesion, have been conjugated to these surfaces, which subsequently enhanced the adhesion and growth of Human Umbilical Vein Endothelial Cells (HUVEC). Current time information in Dhaka, BD. This strategy of immobilizing cell-instructive peptides has been explored to improve the biocompatibility of biomedical implants like intraocular lenses. Current time information in Dhaka, BD.

Similarly, PFMA-based chemistry has been utilized to create functionalized surfaces on scaffolds to promote the growth and proliferation of specific cell types, such as human endothelial cells or smooth muscle cells. researchgate.net In one approach, a poly(pentafluorophenyl methacrylate) (PPFMA) block was added to a polymer brush, and subsequent modification with allyl amine created pendant groups for the photo-initiated "thiol-ene" click-chemistry attachment of cysteine-terminated peptides. researchgate.net

The versatility of PPFMA extends to creating nano-objects that can act as building blocks for larger scaffolds. Through a process called photo-initiated polymerization-induced self-assembly (PISA), block copolymers of poly(ethylene glycol)-b-poly(this compound) (PEG-b-P(PFMA)) have been formulated into uniform spheres. nih.gov These nanostructures serve as reactive platforms for further functionalization, making them ideal scaffolds for applications in regenerative medicine. nih.govacs.org

Table 1: Examples of PFMA-based Hydrogels and Scaffolds in Tissue Engineering

Polymer System Fabrication Method Functionalization Application
p(HEMA-co-EGDA-co-PFM) Initiated Chemical Vapor Deposition (iCVD) RGD peptide conjugation Promoting endothelial cell adhesion and growth
PPFMA-modified polymer brushes Atom Transfer Radical Polymerization (ATRP) Cysteine-terminated peptide conjugation via thiol-ene chemistry Enhancing growth of endothelial and smooth muscle cells
PEG-b-P(PFMA) nano-objects Photo-initiated Polymerization-Induced Self-Assembly (PISA) Post-polymerization modification with amines Scaffolds for regenerative medicine

Functional Surface Coatings for Biomedical Devices

The surface properties of a biomedical device dictate its interaction with the surrounding biological environment, influencing biocompatibility, bio-fouling, and functionality. PFMA-based polymers are excellent candidates for creating functional surface coatings that can be tailored to specific needs.

Vapor-deposited coatings of PFMA-containing copolymers offer a solvent-free method to apply uniform, functional thin films to a variety of substrates. nih.gov These coatings retain the reactive PFP ester groups, allowing for subsequent biofunctionalization. For example, a copolymer of 2-hydroxyethyl methacrylate (HEMA), ethylene glycol diacrylate (EGDA), and PFMA can be deposited to create a hydrophilic coating with the capacity for covalent immobilization of biomolecules to control cell adhesion and proliferation. nih.gov

Plasma-based techniques have also been employed to create reactive surfaces. Plasma-grafted this compound (pgPFM) can serve as an anchor layer on various materials, including hydrogels. semanticscholar.org This technique has been used to covalently immobilize enzymes like glucose oxidase onto a hydrogel-coated electrode, demonstrating the utility of PFM in creating functional biosensors. semanticscholar.orgrug.nl The PFP ester provides a reactive site for the amine groups of the enzyme to form stable amide bonds. The ability to create chemically active surfaces has also been explored for producing versatile platforms for combinatorial biological assays. researchgate.net

Advanced Drug Delivery Systems

The goal of advanced drug delivery is to transport a therapeutic agent to its target site in a controlled manner, enhancing efficacy while minimizing side effects. The reactive nature of PFMA-based polymers makes them ideal for designing sophisticated drug delivery vehicles.

Development of Nanocarriers and Polymer-Drug Conjugates for Controlled Release

Nanocarriers, such as micelles and polymersomes, can encapsulate therapeutic agents, protecting them from degradation and controlling their release. Block copolymers containing PPFMA are frequently used to construct these carriers. The PPFMA block can be modified post-polymerization to introduce desired functionalities or to form the core or shell of the nanocarrier.

For example, pH-responsive polymeric micelles have been constructed from a single homopolymer of poly(pentafluorophenyl acrylate) (PPFPA). nih.gov Through sequential modification, first with 1-amino-2-propanol and then with 1-(3-aminopropyl)imidazole, micelles were created that could encapsulate the anticancer drug doxorubicin. These micelles were designed to disintegrate in the acidic environment of a tumor (pH ~5.0), triggering the release of the drug. nih.gov

Redox-responsive nanocarriers have also been developed using poly(ethylene glycol)-b-poly(this compound) (PEG-b-P(PFMA)) nano-objects. core.ac.uk These spherical nanoparticles can be cross-linked with a disulfide-containing molecule. In the reductive intracellular environment, where the concentration of glutathione (B108866) (GSH) is high, the disulfide bonds are cleaved, leading to the disassembly of the nanocarrier and the release of its payload. core.ac.uk This strategy makes them promising scaffolds for delivering drugs to intracellular compartments. core.ac.uk

A general approach involves synthesizing block copolymers where one block is a reactive PPFMA segment. This precursor can then be modified to create amphiphilic copolymers that self-assemble into nanostructures like micelles or polymersomes for drug delivery. researchgate.netacs.org

Table 2: PFMA-based Nanocarriers for Controlled Drug Release

Nanocarrier Type Polymer System Stimulus for Release Drug Example
pH-Responsive Micelles Modified Poly(pentafluorophenyl acrylate) Low pH (acidic environment) Doxorubicin
Redox-Responsive Nanospheres Cross-linked PEG-b-P(PFMA) Glutathione (GSH) General intracellular delivery

Functional Therapeutic Macromolecules Derived from Poly(this compound)

Beyond acting as passive carriers, polymers derived from PPFMA can be transformed into macromolecules with inherent therapeutic activity. This is achieved by conjugating biologically active molecules directly to the polymer backbone.

One strategy involves using PPFMA as a scaffold to mimic the structure and function of proteins. rug.nlresearchgate.net Single-chain polymer nanoparticles (SCNPs) can be prepared from PPFMA-containing copolymers. rug.nl The reactive PFP esters distributed along the polymer chain allow for post-formation functionalization with various molecules, including amino acids and peptides, to create protein-like structures with potential therapeutic or diagnostic functions. rug.nl

In another example, peptide sequences from the anti-HIV-1 antibody IgG1 b12 were conjugated to a PPFMA backbone. nih.gov While not as potent as the original antibody, this polymer-peptide conjugate demonstrated the potential of using the PPFMA platform to develop novel therapeutic macromolecules. nih.gov Similarly, the antifungal drug caspofungin has been conjugated to copolymers containing PFMA. researchgate.net The resulting polymer-drug conjugates exhibited activity against pathogenic fungi like Aspergillus fumigatus and Candida albicans, while showing low toxicity to mammalian cells at effective concentrations. researchgate.net This approach transforms the polymer itself into a functional therapeutic agent.

Bioconjugation and Bioreceptor Immobilization

The ability to covalently attach biomolecules to surfaces or other molecules is critical for a vast range of biomedical technologies, from biosensors to diagnostic arrays. The PFP ester of PFMA is highly susceptible to nucleophilic attack by primary amines, which are abundant in proteins and peptides, making it an excellent tool for bioconjugation. researchgate.net

This chemistry has been widely used for the immobilization of bioreceptors. For instance, the enzyme glucose oxidase has been covalently attached to surfaces modified with PFMA to create glucose biosensors. semanticscholar.orgrug.nl The PFP ester provides a stable and efficient linkage point for the enzyme. semanticscholar.org The reactivity of poly(this compound) brushes toward amines allows for the versatile modification of thin polymer films, enabling the creation of surfaces with tailored biological functions. rsc.org

Furthermore, the conjugation of proteins and peptides to polymer backbones is a key application. core.ac.uk This strategy is not only used in drug delivery but also in creating materials that can capture and purify target proteins from solution. The straightforward and efficient nature of the reaction between PFP esters and amines makes PFMA a go-to monomer for scientists looking to create functional, bio-integrated materials.

Q & A

Q. What methodologies are recommended for synthesizing PFMA-based polymers with controlled molecular weights?

Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is widely used to synthesize PFMA polymers with low polydispersity indices (ĐM ≤ 1.23). This technique allows precise control over molecular weight and enables block copolymer formation, such as poly(PFMA-b-MEO3MA), which is critical for applications in drug delivery and surface engineering .

Q. What safety protocols should be followed when handling PFMA in laboratory settings?

PFMA is classified as a potential respiratory/skin sensitizer and mutagen. Researchers must use personal protective equipment (PPE), including gloves and eye protection, and work in a fume hood. Storage should avoid exposure to light and moisture, with stabilizers like MEHQ to prevent premature polymerization .

Q. How can PFMA’s reactivity be leveraged for covalent biomolecule immobilization?

Plasma-polymerized PFMA (pp-PFM) retains reactive pentafluorophenyl ester groups, enabling covalent binding to aminated biomolecules (e.g., peptides, proteins). Surface plasmon resonance (SPR) and quartz crystal microbalance with dissipation monitoring (QCM-D) are key techniques to quantify immobilization efficiency and biomolecule activity .

Q. What characterization techniques are essential for analyzing PFMA-based materials?

Infrared reflection absorption spectroscopy (IRRAS), X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM) are critical for surface analysis. Size exclusion chromatography (SEC) and nuclear magnetic resonance (NMR) provide molecular weight and copolymer composition data .

Advanced Research Questions

Q. How can PFMA copolymer design enhance biodegradability in biomedical applications?

Copolymerizing PFMA with cyclic ketene acetals (CKAs) introduces hydrolytically labile ester bonds into the polymer backbone. For example, poly(PFMA-co-BMDO) degrades under physiological conditions, reducing environmental persistence. Sequence control during RAFT polymerization optimizes degradation rates .

Q. What strategies improve the transfection efficiency of PFMA-containing nanoparticles?

Nanoparticle size critically impacts cellular uptake: 40 nm particles show higher transfection rates than 100 nm counterparts due to improved endosomal escape. Incorporating spermine crosslinkers and amphiphilic block copolymers (e.g., PFMA-b-DMA) enhances DNA binding and colloidal stability .

Q. How do PFMA-based ion-selective membranes achieve extended potentiometric working ranges?

Covalent attachment of ionophores (e.g., pyridine derivatives) to PFMA matrices minimizes leaching. Photopolymerized membranes with potassium tetrakis(pentafluorophenyl)borate ionic sites exhibit Nernstian response stability over weeks, ideal for continuous biosensing applications .

Q. What surface engineering approaches maximize enzyme activity in PFMA-modified biosensors?

Plasma-grafted PFMA surfaces outperform plasma-polymerized layers in retaining active enzymes like glucose oxidase. Optimizing grafting parameters (e.g., power, exposure time) increases surface roughness and reactive group density, improving electrochemical signal fidelity .

Q. How can PFMA’s fluorophilicity be exploited for environmental remediation or antifouling materials?

Amphiphilic PFMA copolymers (e.g., with PEGMA) self-assemble into micelles with fluorophilic cores, effectively sequestering hydrophobic pollutants. Surface modifications with perfluorinated side chains reduce biofouling in marine coatings by minimizing protein adhesion .

Methodological Frameworks for Experimental Design

Q. What criteria should guide toxicity studies of PFMA derivatives?

Follow OECD guidelines for in vitro mutagenicity (Ames test) and in vivo repeated-dose toxicity (28-day rodent studies). Prioritize endpoints like specific organ toxicity (e.g., liver, kidneys) and carcinogenic potential, referencing IARC/OSHA classifications for hazard assessment .

How can the FINER model (Feasible, Interesting, Novel, Ethical, Relevant) structure PFMA research questions?

Example: "Does copolymerizing PFMA with CKAs (Novel) yield degradable polymers (Relevant) without cytotoxic byproducts (Ethical)?" Use PICOT (Population, Intervention, Comparison, Outcome, Time) for clinical studies, e.g., evaluating PFMA nanoparticle safety in in vitro models over 72 hours .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.